2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol
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Overview
Description
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol is a complex organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol typically involves the reaction of 1,2-benzisothiazol-3-one with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethanol
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives
Uniqueness
Compared to similar compounds, 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group, for instance, can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor .
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol |
InChI |
InChI=1S/C17H17N3O4S/c1-24-14-8-6-13(7-9-14)12-18-20(10-11-21)17-15-4-2-3-5-16(15)25(22,23)19-17/h2-9,12,21H,10-11H2,1H3 |
InChI Key |
UQNNQLUCNZGMNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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